

Spectroscopic Scrutiny: Confirming the Structure of 1-(Phenoxymethyl)-1H-benzotriazole Adducts

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Compound of Interest

Compound Name: 1-(Phenoxymethyl)-1H-benzotriazole

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A Comparative Guide for Researchers

In the landscape of pharmaceutical research and drug development, the unambiguous structural confirmation of novel chemical entities is paramount. For adducts of **1-(phenoxymethyl)-1H-benzotriazole**, a heterocyclic compound with a versatile chemical profile, a multi-pronged spectroscopic approach is essential. This guide provides a comparative analysis of the key spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—used to elucidate and confirm the structure of these adducts. The information is tailored for researchers, scientists, and drug development professionals, offering detailed experimental protocols and comparative data to support structural verification.

Comparative Spectroscopic Data Analysis

The structural confirmation of **1-(phenoxymethyl)-1H-benzotriazole** relies on the synergistic interpretation of data from various spectroscopic methods. Each technique provides unique insights into the molecular architecture. Below is a summary of the expected and comparative data for the title compound, based on established spectral data for its core components, 1H-benzotriazole and related derivatives.

Table 1: Comparative ¹H NMR Data

Proton Assignment	Expected Chemical Shift (δ , ppm) in CDCl_3	Reference Chemical Shift (δ , ppm) for 1H-Benzotriazole-1-methanol	Reference Chemical Shift (δ , ppm) for 1H-Benzotriazole ^[1]
H-4, H-7 (Benzotriazole)	7.90 - 8.10 (d)	8.08 (d)	7.97 (m)
H-5, H-6 (Benzotriazole)	7.30 - 7.50 (m)	7.44 - 7.60 (m)	7.37 (m)
Methylene ($-\text{CH}_2-$)	6.00 - 6.20 (s)	6.06 (s)	-
Phenyl H-2', H-6'	6.80 - 7.00 (d)	-	-
Phenyl H-3', H-5'	7.20 - 7.40 (t)	-	-
Phenyl H-4'	6.90 - 7.10 (t)	-	-

Table 2: Comparative ^{13}C NMR Data

Carbon Assignment	Expected Chemical Shift (δ , ppm) in CDCl_3	Reference Chemical Shift (δ , ppm) for 1H-Benzotriazole
C-3a, C-7a (Benzotriazole)	132.0 - 134.0	132.7
C-4, C-7 (Benzotriazole)	127.0 - 129.0	127.9
C-5, C-6 (Benzotriazole)	124.0 - 126.0	124.2
Methylene ($-\text{CH}_2-$)	70.0 - 75.0	-
Phenyl C-1'	157.0 - 159.0	-
Phenyl C-2', C-6'	114.0 - 116.0	-
Phenyl C-3', C-5'	129.0 - 131.0	-
Phenyl C-4'	121.0 - 123.0	-

Table 3: Key IR Absorption Bands

Functional Group	Expected Wavenumber (cm ⁻¹)	Reference Data for 1H-Benzotriazole (cm ⁻¹) [2]
C-H aromatic stretching	3050 - 3150	~3100
C-H aliphatic stretching	2850 - 3000	-
C=C aromatic stretching	1450 - 1600	1450, 1590
N=N stretching (in triazole)	1580 - 1620	~1618
C-O-C stretching	1200 - 1250	-
C-N stretching	1100 - 1200	~1170

Table 4: Mass Spectrometry Fragmentation

Technique	Expected m/z Values	Interpretation
Electrospray Ionization (ESI-MS)	226.0975 [M+H] ⁺	Molecular ion peak confirming the molecular weight of 225.25 g/mol . [3]
119.0560	Fragment corresponding to the benzotriazole cation.	
107.0497	Fragment corresponding to the phenoxymethyl cation.	
91.0548	Fragment corresponding to the tropylium ion from the phenyl group.	

Experimental Protocols

Detailed and standardized experimental procedures are critical for obtaining high-quality, reproducible spectroscopic data.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of the **1-(phenoxymethyl)-1H-benzotriazole** adduct in approximately 0.6 mL of deuterated chloroform (CDCl_3). Ensure the sample is fully dissolved.
- Instrumentation: A 400 MHz or higher field NMR spectrometer.
- ^1H NMR Acquisition:
 - Number of scans: 16-32
 - Relaxation delay: 1.0 s
 - Pulse width: 90°
 - Spectral width: -2 to 12 ppm
- ^{13}C NMR Acquisition:
 - Number of scans: 1024-4096
 - Relaxation delay: 2.0 s
 - Pulse program: Proton-decoupled
 - Spectral width: 0 to 200 ppm
- Data Processing: Apply Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak (CDCl_3 : δ 7.26 ppm for ^1H and δ 77.16 ppm for ^{13}C).

2. Infrared (IR) Spectroscopy

- Sample Preparation: For Attenuated Total Reflectance (ATR)-FTIR, place a small amount of the solid sample directly on the ATR crystal. For KBr pellets, mix ~1 mg of the sample with ~100 mg of dry KBr powder and press into a transparent disk.
- Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

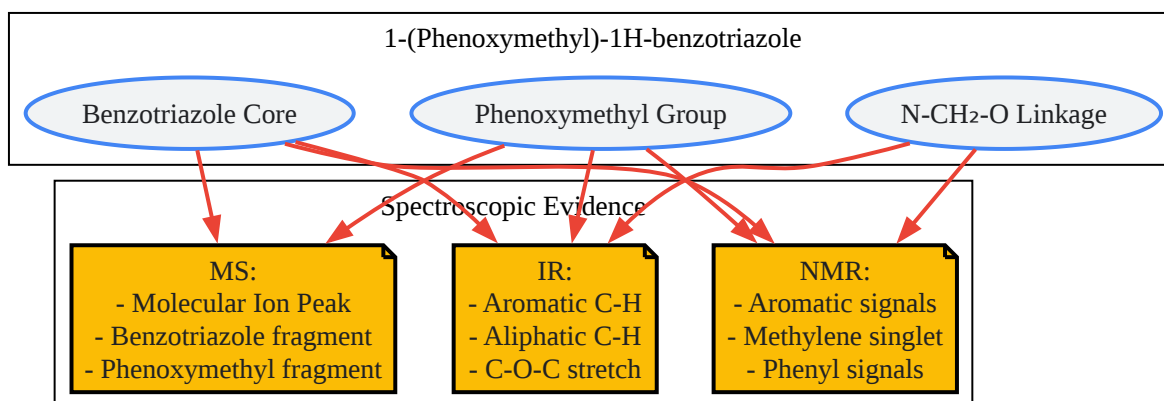
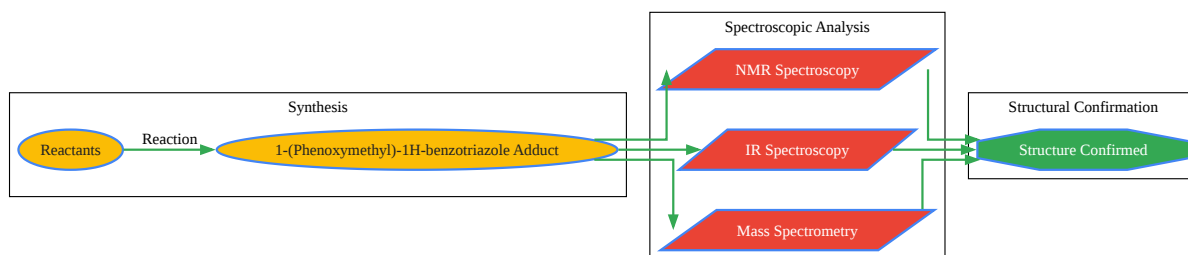
- Data Acquisition:
 - Spectral range: 4000-400 cm^{-1}
 - Resolution: 4 cm^{-1}
 - Number of scans: 16-32
- Data Processing: Perform a background subtraction using the spectrum of the empty ATR crystal or a pure KBr pellet.

3. Mass Spectrometry (MS)

- Sample Preparation: Prepare a dilute solution of the sample (10-100 $\mu\text{g/mL}$) in a suitable solvent such as methanol or acetonitrile.
- Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an electrospray ionization (ESI) source.
- Data Acquisition (Positive Ion Mode):
 - Ionization mode: Electrospray (ESI)
 - Capillary voltage: 3-4 kV
 - Source temperature: 100-150 $^{\circ}\text{C}$
 - Mass range: m/z 50-500
- Data Processing: Calibrate the mass axis using a known standard. Analyze the resulting spectrum for the molecular ion peak and characteristic fragment ions.

Visualizing the Workflow and Structural Relationships

To further clarify the process of structural confirmation and the relationships between the different spectroscopic techniques, the following diagrams are provided.



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